![molecular formula C20H25NO5 B4041346 N-[2-(2,4-dimethylphenoxy)ethyl]-1-phenylethanamine;oxalic acid](/img/structure/B4041346.png)
N-[2-(2,4-dimethylphenoxy)ethyl]-1-phenylethanamine;oxalic acid
Übersicht
Beschreibung
N-[2-(2,4-dimethylphenoxy)ethyl]-1-phenylethanamine;oxalic acid is a chemical compound that combines the properties of an amine and an oxalate. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the phenoxy and phenylethanamine groups suggests that it may have unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenoxy)ethyl]-1-phenylethanamine typically involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 1-phenylethanamine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-[2-(2,4-dimethylphenoxy)ethyl]-1-phenylethanamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2,4-dimethylphenoxy)ethyl]-1-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,4-dimethylphenoxy)ethyl]-1-phenylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibitory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(2,4-dimethylphenoxy)ethyl]-1-phenylethanamine involves its interaction with specific molecular targets and pathways. The phenoxy and phenylethanamine groups may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2,4-dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine
- N-[2-(2,4-dimethylphenoxy)ethyl]-2-thiophenecarboxamide
- N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide
Uniqueness
N-[2-(2,4-dimethylphenoxy)ethyl]-1-phenylethanamine is unique due to its specific combination of phenoxy and phenylethanamine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dimethylphenoxy)ethyl]-1-phenylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C2H2O4/c1-14-9-10-18(15(2)13-14)20-12-11-19-16(3)17-7-5-4-6-8-17;3-1(4)2(5)6/h4-10,13,16,19H,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLMLTYENLKMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC(C)C2=CC=CC=C2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


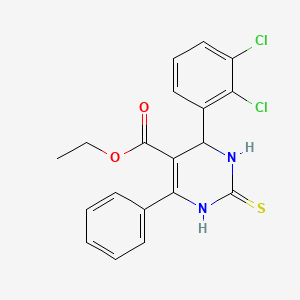
![8-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4041271.png)
![1-benzoylpropyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4041279.png)
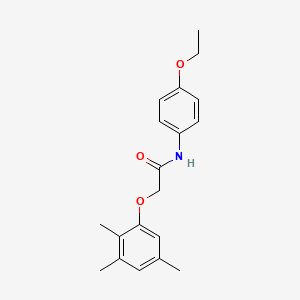
![4-chlorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4041292.png)
![7-(Cyclobutylmethyl)-2-[[5-(hydroxymethyl)furan-2-yl]methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4041307.png)
![N-benzyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N-methylethanamine oxalate](/img/structure/B4041312.png)
![2,6-Dimethyl-4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4041319.png)
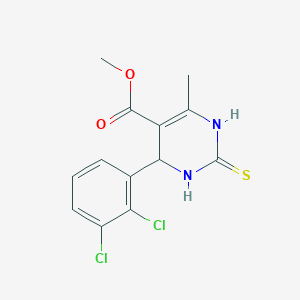
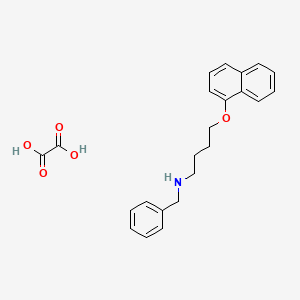
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4041360.png)
![2-[2-(2,5-dichlorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4041367.png)
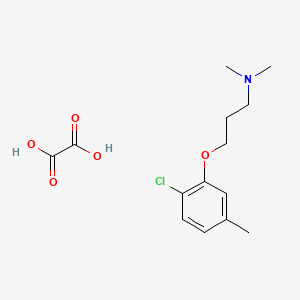
![1-[3-(2-Fluorophenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041380.png)
